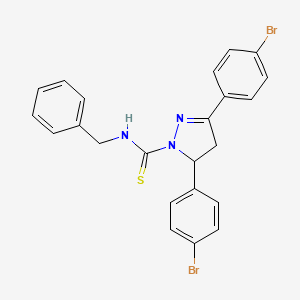

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-carbothioamide derivative characterized by a partially saturated pyrazole core (4,5-dihydro-1H-pyrazole) substituted with benzyl and two 4-bromophenyl groups. The carbothioamide (-C(=S)-NH₂) moiety at position 1 and the brominated aromatic rings contribute to its unique physicochemical and electronic properties.

Crystallographic analysis of such compounds typically employs software like SHELX, which is widely used for small-molecule refinement and structure solution . The bromine substituents, being electron-withdrawing and polarizable, may enhance halogen bonding interactions, influencing crystal packing and stability.

Properties

IUPAC Name |

N-benzyl-3,5-bis(4-bromophenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Br2N3S/c24-19-10-6-17(7-11-19)21-14-22(18-8-12-20(25)13-9-18)28(27-21)23(29)26-15-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAXUVNSDGXZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Br2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of benzylamine with 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide under specific conditions. The reaction may require a catalyst and is usually carried out in an organic solvent such as ethanol or methanol. The temperature and pH of the reaction mixture are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide, thiols, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that pyrazole derivatives, including N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases, which are linked to various health conditions such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in biological assays, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Anticancer Activity

Several studies have reported the anticancer effects of pyrazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. These findings position it as a candidate for further development in cancer therapy .

4. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thioamide group enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.

- Thioamide Formation : Subsequent reactions introduce the thioamide functionality through the reaction of isothiocyanates or thiosemicarbazides with the pyrazole intermediate.

- Benzyl Substitution : The final product is achieved by introducing the benzyl group via nucleophilic substitution reactions.

This synthetic route allows for the modification of various functional groups on the pyrazole ring, enabling structure-activity relationship studies to optimize biological activity.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Study : A study demonstrated that derivatives similar to this compound exhibited strong radical scavenging activity, suggesting their potential use in formulations aimed at reducing oxidative damage .

- Anti-inflammatory Research : In vitro assays showed that these compounds could inhibit key enzymes involved in inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

- Anticancer Efficacy : A recent investigation found that specific derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Substituent Effects

The target compound differs from structurally analogous molecules primarily in its substituents. For example, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () features methoxy (-OCH₃) groups instead of bromine atoms. Key differences include:

- Electronic Effects : Methoxy groups are electron-donating (+M effect), enhancing electron density on the phenyl rings, whereas bromine atoms are electron-withdrawing (-I effect), reducing electron density. This contrast impacts reactivity, dipole moments, and intermolecular interactions.

- Steric and Molecular Weight: Bromine’s larger atomic radius (1.85 Å vs. oxygen’s 1.52 Å) and higher molecular weight (79.9 g/mol vs.

Table 1: Comparative Properties of Pyrazole-Carbothioamide Derivatives

Intermolecular Interactions and Crystal Packing

The methoxy derivative in forms a cocrystal with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and a dimethylformamide (DMF) solvate, suggesting that methoxy groups facilitate hydrogen bonding or dipole-dipole interactions with polar solvents . In contrast, the brominated compound may exhibit stronger halogen bonding (C-Br···S/N interactions) due to bromine’s polarizability, leading to denser crystal packing and higher melting points.

Conformational Analysis: Ring Puckering

The pyrazole ring’s puckering can be quantified using Cremer-Pople parameters (), which define amplitude (q) and phase (φ) to describe out-of-plane deviations . For the target compound:

- The electron-withdrawing bromine substituents may induce greater ring distortion to minimize steric clashes, increasing q.

- The methoxy derivative’s smaller substituents might allow for lower puckering amplitudes, favoring planar conformations.

Biological Activity

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with benzyl and bromophenyl groups, which are significant for its biological activity. The presence of the carbothioamide functional group enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit various biological activities, including:

- Anticancer Activity : Certain pyrazole derivatives have shown promising results against various cancer cell lines by modulating autophagy and inhibiting mTORC1 signaling pathways .

- Antioxidant Properties : Molecular docking studies suggest that this compound may possess antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .

- Antimicrobial Effects : Some related pyrazole compounds have demonstrated notable antimicrobial activity against various pathogens .

The mechanisms through which this compound exerts its effects include:

- Inhibition of mTORC1 Pathway : The compound has been shown to reduce mTORC1 activity, leading to increased autophagy under basal conditions and impaired autophagic flux during nutrient refeeding .

- Reactive Oxygen Species (ROS) Modulation : Its potential antioxidant properties may be attributed to the ability to scavenge ROS, thus protecting cells from oxidative damage .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole structure significantly influence biological activity. For instance:

| Compound | Substituents | Biological Activity |

|---|---|---|

| A | -Bromophenyl | Anticancer |

| B | -Nitrophenyl | Antimicrobial |

| C | -Chlorophenyl | Antioxidant |

These variations indicate that the electronic and steric properties of substituents play a critical role in determining the activity profiles of these compounds.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

- Study on MIA PaCa-2 Cells : In vitro tests showed that this compound significantly inhibited cell proliferation and induced autophagic processes at submicromolar concentrations .

- Antioxidant Activity Assessment : Molecular docking simulations indicated favorable binding affinities with key antioxidant enzymes, suggesting a mechanism for its protective effects against oxidative stress .

Q & A

Q. What are the standard synthetic routes for N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a chalcone derivative (e.g., 1-(4-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one) with thiosemicarbazide in ethanol under reflux (3–4 hours). Sodium hydroxide is often added to deprotonate thiosemicarbazide and drive the reaction .

- Step 2 : Cyclization under controlled conditions (e.g., anhydrous ethanol, reflux) to form the pyrazoline ring. Reaction progress is monitored via TLC.

- Purification : Recrystallization from solvents like DMF or ethanol yields high-purity crystals (61–75% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the pyrazoline ring structure, benzyl substituents, and thioamide group. For example, the thioamide NH protons resonate at δ 10.2–11.5 ppm .

- FT-IR : Peaks at ~3200 cm (N–H stretch), ~1600 cm (C=N), and ~1250 cm (C=S) validate functional groups .

- LCMS : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns verify structural integrity .

Q. How is the purity of the compound assessed during synthesis?

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched to theoretical values (e.g., ±0.3% deviation) .

- Melting Point : Sharp melting points (e.g., 513–514 K) indicate purity .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the pyrazoline ring?

Single-crystal X-ray diffraction reveals:

- Ring Conformation : The pyrazoline ring adopts an envelope conformation, with the methine carbon (C7) as the flap atom. Dihedral angles between aromatic rings (e.g., 80.21° for 4-bromophenyl vs. pyrazoline plane) indicate steric and electronic effects .

- Hydrogen Bonding : Intramolecular N–H⋯N and N–H⋯S bonds stabilize the structure, while intermolecular interactions (e.g., C–H⋯F) influence crystal packing .

- Data Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .

Q. What strategies address contradictions in spectroscopic vs. computational data?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies > 0.5 ppm may suggest unaccounted solvent effects or tautomerism .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., thioamide rotamers) that static models miss .

- Supplementary Techniques : Use X-ray crystallography to resolve ambiguities in bond lengths/angles .

Q. How to design bioactivity studies for this compound?

- Target Selection : Prioritize enzymes/receptors where pyrazoline-carbothioamides show activity (e.g., cyclooxygenase-2, EGFR kinase) .

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (IC determination).

- Antimicrobial : Agar dilution against Gram-positive/negative bacteria.

Q. What experimental precautions are critical for reproducibility?

- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres during thiosemicarbazide reactions to avoid hydrolysis .

- Temperature Control : Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., overoxidation of pyrazoline to pyrazole) .

- Crystallization : Slow evaporation from DMF yields larger, higher-quality crystals for XRD .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.